3,3'-Azanediylbis(1-isopropoxypropan-2-ol)
Overview
Description
3,3’-Azanediylbis(1-isopropoxypropan-2-ol) is a chemical compound with the molecular formula C12H27NO4 and a molecular weight of 249.35 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Azanediylbis(1-isopropoxypropan-2-ol) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3’-Azanediylbis(propan-1-ol) with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,3’-Azanediylbis(1-isopropoxypropan-2-ol) may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-Azanediylbis(1-isopropoxypropan-2-ol) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3’-Azanediylbis(1-isopropoxypropan-2-ol) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-Azanediylbis(1-isopropoxypropan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,3’-Azanediylbis(propan-1-ol): This compound is structurally similar but lacks the isopropoxy groups, resulting in different chemical and physical properties.
3,3’-Azanediylbis(1-(2-methoxyphenoxy)propan-2-ol): Another related compound with methoxyphenoxy groups, which may confer distinct biological activities and applications.
Uniqueness
3,3’-Azanediylbis(1-isopropoxypropan-2-ol) is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of isopropoxy groups may enhance its solubility and interaction with various molecular targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[(2-hydroxy-3-propan-2-yloxypropyl)amino]-3-propan-2-yloxypropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO4/c1-9(2)16-7-11(14)5-13-6-12(15)8-17-10(3)4/h9-15H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHMZPZWXVNCKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CNCC(COC(C)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256678 | |
Record name | 1,1′-Iminobis[3-(1-methylethoxy)-2-propanol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937653-41-3 | |
Record name | 1,1′-Iminobis[3-(1-methylethoxy)-2-propanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937653-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-Iminobis[3-(1-methylethoxy)-2-propanol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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